N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Description
Historical Context and Discovery
The development of this compound emerged from the broader evolution of benzamide chemistry and the quest for more sophisticated molecular tools in biochemical research. The compound's discovery can be traced to systematic investigations into haloacetyl-substituted benzamides, which began gaining prominence in the early 21st century as researchers sought to develop more effective protein modification agents. The synthetic approach to this compound builds upon well-established methodologies in organic chemistry, particularly the reaction of 3-aminobenzamide with 2-bromoacetyl bromide under controlled conditions.
The historical significance of this compound lies in its representation of a new generation of bromoacetyl derivatives designed specifically for biochemical applications. Prior to its development, researchers had limited options for compounds that could effectively combine the stability of benzamide structures with the reactivity of bromoacetyl groups. The compound's emergence coincided with the rapid advancement of proteomics research, where the need for selective protein modification tools became increasingly critical. This timing proved fortuitous, as the compound's unique properties aligned perfectly with the evolving requirements of modern biochemical research.
The synthesis methodology employed for this compound represents a refinement of classical amidation reactions, utilizing organic solvents such as dichloromethane and bases like triethylamine to neutralize hydrogen bromide formed during the reaction process. This synthetic approach demonstrates the compound's roots in traditional organic chemistry while showcasing its adaptation to meet contemporary research needs. The development process also highlighted the importance of controlled reaction conditions to ensure optimal yields and minimize side reactions, establishing protocols that have since become standard in the field.
Nomenclature and Chemical Classification
This compound belongs to the chemical class of substituted benzamides, specifically characterized as a bromoacetyl-substituted phenylbenzamide derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the presence of a bromoacetyl group attached to the amino substituent of the phenyl ring, which is itself connected to a benzamide core structure. The Chemical Abstracts Service has assigned this compound the registry number 886014-61-5, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₅H₁₃BrN₂O₂ reflects the compound's composition, revealing the presence of fifteen carbon atoms, thirteen hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 333.18 grams per mole, positioning it within the range typical for bioactive small molecules. The structural complexity of this compound is further emphasized by its multiple functional groups, including amide linkages, aromatic rings, and the reactive bromoacetyl moiety.
Table 1: Chemical Identification and Properties of this compound
The compound's classification extends beyond simple structural categorization to encompass its functional role as a protein modification agent and biochemical tool. Within the broader context of haloacetyl compounds, this compound represents a sophisticated example of rational drug design, where specific structural features have been incorporated to achieve desired biological activities. The bromoacetyl group serves as an electrophilic center capable of reacting with nucleophilic sites on proteins, while the benzamide framework provides structural stability and potential for additional molecular interactions.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its unique combination of structural features that enable diverse chemical transformations and biological applications. The compound serves as an exemplary model for understanding haloacetyl chemistry and its applications in biochemical research. Its bromoacetyl group can undergo various chemical reactions, including substitution reactions where the bromine atom is replaced by nucleophiles such as amines or thiols, forming new derivatives with potentially different biological properties.
In the realm of medicinal chemistry, this compound has gained recognition for its potential therapeutic applications and its utility as a biochemical tool for studying protein function and interactions. The compound's mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins, leading to modifications that can affect various cellular pathways and processes. This capability makes it valuable for investigating protein structure-function relationships and for developing new therapeutic strategies based on protein modification.
Table 2: Research Applications and Chemical Reactions of this compound
| Application Area | Specific Use | Chemical Basis | Reference |
|---|---|---|---|
| Proteomics Research | Protein modification and labeling | Covalent bond formation with nucleophilic sites | |
| Medicinal Chemistry | Drug development and biological target interaction | Electrophilic reactivity of bromoacetyl group | |
| Biochemical Studies | Cellular process investigation | Protein function modification | |
| Synthetic Chemistry | Nucleophilic substitution reactions | Bromine displacement by nucleophiles | |
| Molecular Biology | Protein interaction studies | Covalent protein modification |
The compound's versatility in chemical reactions extends to oxidation and reduction processes, where it can undergo transformations to form corresponding oxides or reduced amine derivatives. Additionally, the amide bonds within the structure can be hydrolyzed under acidic or basic conditions, yielding corresponding carboxylic acids and amines. These reaction pathways demonstrate the compound's potential as a synthetic intermediate for the preparation of related bioactive molecules.
The biological significance of this compound is further enhanced by its ability to interact with specific molecular targets through its bromoacetyl group. This interaction capability has made it a valuable tool in studies aimed at understanding cellular processes and molecular mechanisms. The compound's applications in proteomics research have been particularly noteworthy, where it serves as a biochemical probe for studying protein interactions and functions. Its effectiveness in these applications stems from the selective reactivity of the bromoacetyl group with cysteine residues and other nucleophilic amino acid side chains in proteins.
Recent developments in the field have highlighted the compound's potential for expansion into new therapeutic areas, particularly in oncology and drug metabolism research. The structural similarity to other bioactive benzamide derivatives suggests possible applications in cancer therapy, where protein modification strategies are increasingly being explored as novel treatment approaches. The compound's ability to modify protein function through covalent bond formation positions it as a potential lead compound for the development of targeted therapeutics.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFOUVXOSKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves several steps. One common method includes the reaction of 3-aminobenzamide with 2-bromoacetyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
Chemical Properties and Structure
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide has the molecular formula and a molecular weight of 343.18 g/mol. The compound features a bromoacetyl group that enhances its reactivity, particularly in biological systems. Its structure allows for interactions with various biological targets, making it a valuable tool in research.
Scientific Research Applications
The compound's applications span several domains:
1. Medicinal Chemistry
- This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that derivatives of this compound can inhibit NFκB activation, which plays a critical role in inflammatory responses.
- Research indicates that it may enhance the efficacy of cancer therapies by inducing apoptosis in cancer cells and inhibiting survival pathways.
2. Proteomics Research
- This compound serves as a biochemical tool for studying protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the modification of protein functions, which is crucial for understanding cellular processes .
3. Biochemical Assays
- This compound is utilized in various assays to explore cellular mechanisms and molecular pathways. It aids in the investigation of enzyme inhibition and protein interactions, making it valuable for drug discovery .
Case Studies
Case Study 1: Anti-Cancer Activity
In vitro studies demonstrated that this compound derivatives inhibited cell proliferation in various cancer cell lines. These findings suggest potential use as anticancer agents, particularly when combined with traditional therapies.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics. This inhibition can lead to altered efficacy and safety profiles of co-administered drugs.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and properties of N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide and related benzamide derivatives:
Reactivity and Functional Group Analysis
- Bromoacetyl vs. Chloro Substituents : The bromoacetyl group in the target compound is more reactive than chloro substituents (e.g., in 3-Chloro-N-phenylbenzamide) due to bromine’s higher leaving-group ability. This makes it more effective in nucleophilic substitution reactions .
- Steric and Electronic Effects: The 3-methylphenyl group in 3-[(2-Bromoacetyl)amino]-N-(3-methylphenyl)-benzamide introduces steric hindrance, which could limit interaction with flat enzymatic active sites compared to the unsubstituted phenyl group in the target compound .
Physicochemical Properties
- Melting Points and Solubility: While specific data for the target compound are unavailable, analogs like 3-Chloro-N-phenylbenzamide crystallize in a monoclinic system (P21/c space group, α = 98.5°), suggesting similar crystalline behavior for structurally related benzamides .
- Purity and Stability : High-purity analogs (>95% by HPLC, ) indicate that rigorous synthetic protocols can be applied to the target compound for pharmaceutical development .
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and drug metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H17BrN2O2
- Molecular Weight : 361.23 g/mol
The compound features a bromoacetyl group that enhances its reactivity and interaction with biological targets, making it a valuable candidate for further investigation in pharmacological studies.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Cytochrome P450 Enzymes : The compound has been identified as an inhibitor of various cytochrome P450 isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP2D6. This inhibition can alter metabolic pathways in cells, impacting drug efficacy and safety profiles.
- Antiproliferative Activity : Research indicates that compounds with similar structures have shown cytotoxic effects against cancer cell lines. For instance, benzamide derivatives have demonstrated significant antiproliferative activity against leukemia cells and solid tumor cell lines, suggesting potential therapeutic applications in oncology .
- S-phase Arrest : Some studies report that certain benzamide derivatives cause S-phase arrest in the cell cycle, indicating their potential as anticancer agents. This mechanism does not involve targeting tubulin but rather affects cell cycle progression .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Antiproliferative Studies : A study investigated the antiproliferative activity of novel benzamide derivatives against Molt-3 leukemia cells. The most potent compounds exhibited IC50 values under 6.5 µM against multiple solid tumor cell lines, highlighting their potential as anticancer agents .
- Mechanistic Insights : Research into the mechanism of action revealed that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction can lead to covalent bond formation, modulating enzyme activity and influencing metabolic pathways.
- Comparative Analysis with Other Compounds : Similar compounds have been evaluated for their biological activities. For example, benzamide analogues have shown promising results in inhibiting Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), demonstrating the broad applicability of this chemical scaffold in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
